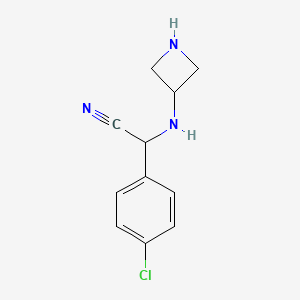
2-(Azetidin-3-ylamino)-2-(4-chlorophenyl)acetonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(Azetidin-3-ylamino)-2-(4-chlorophenyl)acetonitrile is a chemical compound that has garnered interest in various fields of scientific research
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Azetidin-3-ylamino)-2-(4-chlorophenyl)acetonitrile typically involves the following steps:
Formation of the Azetidine Ring: The azetidine ring can be synthesized through the cyclization of appropriate precursors under specific conditions.
Introduction of the 4-Chlorophenyl Group: This step involves the coupling of the azetidine ring with a 4-chlorophenyl derivative using suitable reagents and catalysts.
Addition of the Acetonitrile Moiety:
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of advanced catalytic systems, continuous flow reactors, and other modern chemical engineering techniques.
Chemical Reactions Analysis
Types of Reactions
2-(Azetidin-3-ylamino)-2-(4-chlorophenyl)acetonitrile can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be employed to modify the functional groups within the compound.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Various nucleophiles or electrophiles can be used depending on the desired substitution.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce a variety of substituted compounds.
Scientific Research Applications
2-(Azetidin-3-ylamino)-2-(4-chlorophenyl)acetonitrile has several scientific research applications, including:
Medicinal Chemistry: The compound is studied for its potential therapeutic properties, including its ability to interact with biological targets.
Chemical Biology: Researchers use the compound to probe biological pathways and understand molecular mechanisms.
Industrial Chemistry: The compound may be used as an intermediate in the synthesis of other valuable chemicals.
Mechanism of Action
The mechanism of action of 2-(Azetidin-3-ylamino)-2-(4-chlorophenyl)acetonitrile involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological processes. The compound’s unique structure allows it to bind to these targets and modulate their activity, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
2-(Azetidin-3-ylamino)-2-phenylacetonitrile: Similar structure but lacks the 4-chlorophenyl group.
2-(Pyrrolidin-3-ylamino)-2-(4-chlorophenyl)acetonitrile: Similar but contains a pyrrolidine ring instead of an azetidine ring.
Uniqueness
2-(Azetidin-3-ylamino)-2-(4-chlorophenyl)acetonitrile is unique due to the presence of the azetidine ring and the 4-chlorophenyl group, which confer specific chemical and biological properties that are not found in similar compounds.
Properties
Molecular Formula |
C11H12ClN3 |
|---|---|
Molecular Weight |
221.68 g/mol |
IUPAC Name |
2-(azetidin-3-ylamino)-2-(4-chlorophenyl)acetonitrile |
InChI |
InChI=1S/C11H12ClN3/c12-9-3-1-8(2-4-9)11(5-13)15-10-6-14-7-10/h1-4,10-11,14-15H,6-7H2 |
InChI Key |
NCRGEPHNSFIEOV-UHFFFAOYSA-N |
Canonical SMILES |
C1C(CN1)NC(C#N)C2=CC=C(C=C2)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















